2-Bromo-p-cymene chemical properties and structure
2-Bromo-p-cymene chemical properties and structure
An In-depth Technical Guide to 2-Bromo-p-cymene: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-Bromo-p-cymene, a halogenated derivative of the naturally occurring monoterpene p-cymene, serves as a pivotal intermediate in synthetic organic chemistry. The inherent physicochemical properties of the p-cymene scaffold, coupled with the reactive bromine substituent, provide a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of 2-Bromo-p-cymene, detailing its chemical properties, structure, synthesis, and significant applications, particularly within the realm of medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of the compound's utility for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical Identity and Structure
A precise understanding of a molecule's structure and its various identifiers is the foundation of all chemical research and application.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. 2-Bromo-p-cymene is systematically known by its IUPAC name and is registered under a unique CAS number.
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IUPAC Name : 2-bromo-1-methyl-4-propan-2-ylbenzene[1]
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Synonyms : Benzene, 2-bromo-1-methyl-4-(1-methylethyl)-[2][3]
Molecular Structure
The structure of 2-Bromo-p-cymene consists of a benzene ring substituted with a methyl group, an isopropyl group at the para position (1,4-substitution), and a bromine atom ortho to the methyl group.
Caption: 2D Molecular Structure of 2-Bromo-p-cymene.
Structural Descriptors
For computational chemistry and database interoperability, standardized line notations are essential.
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SMILES : CC1=C(C=C(C=C1)C(C)C)Br[1]
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InChI : InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3[1][2][3]
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of 2-Bromo-p-cymene dictate its behavior in reactions, its purification methods, and its analytical identification.
Key Physicochemical Properties
This table summarizes the essential physical properties of 2-Bromo-p-cymene.
| Property | Value | Source |
| Molecular Weight | 213.11 g/mol | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 177.1°C (350.8°F) | [4] |
| Density | 0.861 g/cm³ (Water = 1) | [4] |
| Octanol/Water Partition Coefficient (logP) | 4.1 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for structure verification and purity assessment.
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Mass Spectrometry (MS) : The NIST WebBook provides the electron ionization mass spectrum for 2-Bromo-p-cymene, which is crucial for confirming its molecular weight and fragmentation pattern.[2] The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
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Infrared (IR) Spectroscopy : The IR spectrum reveals information about the functional groups present. Key absorptions would include C-H stretching for the alkyl groups, C=C stretching for the aromatic ring, and C-Br stretching. Data is available on spectral databases.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule, confirming the substitution pattern of the aromatic ring and the structure of the alkyl groups.[6]
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¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon environments, further corroborating the molecular structure.[6]
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Part 3: Synthesis and Chemical Reactivity
The synthesis of 2-Bromo-p-cymene and its subsequent reactions are central to its role as a synthetic intermediate.
Synthetic Pathways
2-Bromo-p-cymene is typically synthesized from p-cymene, which can be sourced naturally or produced synthetically.[7][8] The most direct method is the electrophilic aromatic substitution (bromination) of p-cymene. The directing effects of the alkyl groups (ortho-, para-directing) guide the bromine to the position ortho to the methyl group and meta to the isopropyl group.
Caption: General workflow for the synthesis of 2-Bromo-p-cymene.
Representative Synthetic Protocol: Bromination of p-Cymene
This protocol describes a standard laboratory procedure for the bromination of p-cymene. Disclaimer: This is a representative protocol and must be adapted and performed with appropriate safety precautions by qualified personnel.
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Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). The system is kept under an inert atmosphere (e.g., Nitrogen).
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Reagents : p-Cymene (1.0 eq) is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). A catalytic amount of iron filings or anhydrous FeBr₃ is added.
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Reaction : A solution of bromine (1.0 eq) in the same solvent is added dropwise from the dropping funnel at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
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Workup : The reaction is cautiously quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
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Purification : The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is purified by vacuum distillation to yield pure 2-Bromo-p-cymene.
Key Chemical Reactions
The C-Br bond in 2-Bromo-p-cymene is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.
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Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.
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Heck Coupling : Palladium-catalyzed reaction with alkenes.
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Buchwald-Hartwig Amination : Palladium-catalyzed formation of C-N bonds with amines.
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Grignard Reagent Formation : Reaction with magnesium metal to form the corresponding Grignard reagent, which can then react with various electrophiles.
Caption: Schematic of a Suzuki coupling reaction using 2-Bromo-p-cymene.
Part 4: Applications in Research and Drug Development
The structural features of 2-Bromo-p-cymene make it a valuable building block in the synthesis of high-value molecules, particularly pharmaceuticals.
Intermediate for Bioactive Scaffolds
p-Cymene itself is a naturally occurring compound found in the essential oils of plants like thyme and oregano and exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[7] This makes the p-cymene scaffold an attractive starting point for drug design. 2-Bromo-p-cymene provides a strategic entry point to modify this scaffold. The bromine atom acts as a versatile chemical handle, allowing medicinal chemists to introduce a wide variety of substituents through the cross-coupling reactions mentioned previously.[9] This process is fundamental to Structure-Activity Relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's therapeutic efficacy and safety profile.
Role in Organometallic Chemistry
p-Cymene is a well-known ligand in organometallic chemistry, notably in forming stable complexes with ruthenium, such as [(cymene)RuCl₂]₂. These complexes are important catalysts and have been investigated as potential anticancer agents. The synthesis of derivatives of these organometallic complexes can start from substituted cymenes like 2-Bromo-p-cymene, allowing for the fine-tuning of their catalytic activity or biological properties.[10]
Part 5: Safety, Handling, and Storage
Proper handling of 2-Bromo-p-cymene is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11][12]
Hazard Identification
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GHS Classification : 2-Bromo-p-cymene is generally classified with hazards such as being a flammable liquid and vapor, potentially fatal if swallowed and enters airways, toxic if inhaled, and toxic to aquatic life with long-lasting effects.[11][13] It can also cause skin and serious eye irritation.[13]
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Precautionary Statements : Users should obtain special instructions before use, keep the compound away from heat and ignition sources, avoid breathing vapors, and use only in a well-ventilated area.[11]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Work should be conducted in a chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
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Handling : Avoid contact with skin, eyes, and clothing. Ground and bond containers when transferring material to prevent static discharge.[11]
Storage
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Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] It should be stored in a designated flammables area.
First Aid Measures
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Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11][13]
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Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
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Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12]
References
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Chemical Properties of 2-Bromo-p-cymene (CAS 2437-76-5) . Cheméo. [Link]
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2-Bromo-p-cymene | C10H13Br | CID 137600 . PubChem, National Institutes of Health. [Link]
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2-Bromo-p-cymene . NIST WebBook, National Institute of Standards and Technology. [Link]
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2-Bromo-p-cymene . NIST WebBook, National Institute of Standards and Technology. [Link]
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DWM-503-1 - Safety Data Sheet . [Link]
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Dalton Transactions Blog . Royal Society of Chemistry. [Link]
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Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene . ResearchGate. [Link]
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Health beneficial and pharmacological properties of p-cymene . PubMed. [Link]
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Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry . PubMed Central. [Link]
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